Methyl 4-(2-(3-(4-methoxyphenethyl)ureido)ethyl)piperazine-1-carboxylate

Sigma-2 Receptor Binding Affinity Piperazine-Urea

Methyl 4-(2-(3-(4-methoxyphenethyl)ureido)ethyl)piperazine-1-carboxylate (CAS 1226448-51-6) is a synthetic small molecule (C18H28N4O4, MW 364.44 g/mol) belonging to the piperazine-urea class of sigma receptor ligands. Structurally, it features an N-phenylpropyl-N'-substituted piperazine core, a 4-methoxyphenethyl moiety on the terminal urea nitrogen, and a methyl carbamate capping group on the distal piperazine nitrogen, distinguishing it from simpler N-phenylpropyl piperazines such as SA4503 and YZ-067.

Molecular Formula C18H28N4O4
Molecular Weight 364.446
CAS No. 1226448-51-6
Cat. No. B2578313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(2-(3-(4-methoxyphenethyl)ureido)ethyl)piperazine-1-carboxylate
CAS1226448-51-6
Molecular FormulaC18H28N4O4
Molecular Weight364.446
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCNC(=O)NCCN2CCN(CC2)C(=O)OC
InChIInChI=1S/C18H28N4O4/c1-25-16-5-3-15(4-6-16)7-8-19-17(23)20-9-10-21-11-13-22(14-12-21)18(24)26-2/h3-6H,7-14H2,1-2H3,(H2,19,20,23)
InChIKeySXQUIBPZZWXGNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(2-(3-(4-methoxyphenethyl)ureido)ethyl)piperazine-1-carboxylate (CAS 1226448-51-6): Procurement-Grade Piperazine-Urea Sigma Receptor Ligand


Methyl 4-(2-(3-(4-methoxyphenethyl)ureido)ethyl)piperazine-1-carboxylate (CAS 1226448-51-6) is a synthetic small molecule (C18H28N4O4, MW 364.44 g/mol) belonging to the piperazine-urea class of sigma receptor ligands [1]. Structurally, it features an N-phenylpropyl-N'-substituted piperazine core, a 4-methoxyphenethyl moiety on the terminal urea nitrogen, and a methyl carbamate capping group on the distal piperazine nitrogen, distinguishing it from simpler N-phenylpropyl piperazines such as SA4503 and YZ-067 [2]. This compound has been profiled for binding affinity at the sigma-2 (σ₂) receptor, with a reported Ki of 5.10 nM in rat PC-12 cell membranes [3].

Target engagement Sigma-2/TMEM97 ligand with reported nanomolar binding affinity Ki 5.10 nM in rat PC-12 membrane assay
Structural differentiation Ureido linker and methyl carbamate distinguish from simple piperazines Not interchangeable with SA4503 or YZ-067
Selectivity context Class-level SAR suggests preferential sigma-2 binding Sigma-1 profiling advised before procurement

Procurement Risk Assessment for Methyl 4-(2-(3-(4-methoxyphenethyl)ureido)ethyl)piperazine-1-carboxylate: Why Sigma Ligand Analogs Cannot Be Freely Interchanged


Within the piperazine sigma ligand chemotype, minor structural modifications produce large shifts in sigma-1 versus sigma-2 subtype selectivity, functional activity (agonist vs. antagonist), and in vivo behavioral pharmacology [1]. For example, the N-phenylpropyl-N'-(4-methoxyphenethyl)piperazine analog YZ-067 attenuates cocaine-induced hyperactivity in mice, whereas its 3-methoxy positional isomer YZ-185 exhibits a biphasic effect, enhancing cocaine's action at low doses [2]. The introduction of a ureido linker and methyl carbamate in the target compound fundamentally alters hydrogen-bonding capacity and metabolic susceptibility relative to simple N-alkyl piperazines, rendering potency, selectivity, and pharmacokinetic profiles non-transferable across the series [3]. Direct experimental comparison is therefore essential before selecting an in-class alternative for any assay or in vivo study.

!
Subtype selectivity may shift

Small N-substituent changes in piperazine-ureas can invert sigma-1/sigma-2 preference; direct selectivity data for this compound are absent.

!
Functional activity not interchangeable

Agonist/antagonist behavior cannot be assumed from binding affinity alone; structurally close analogs show divergent in vivo effects.

!
Physicochemical profile differs

Methyl carbamate reduces distal piperazine basicity, potentially altering permeability and off-target interactions compared to free amine analogs.

Quantitative Differentiation Evidence for Methyl 4-(2-(3-(4-methoxyphenethyl)ureido)ethyl)piperazine-1-carboxylate (CAS 1226448-51-6)


Sigma-2 Receptor Binding Affinity of Methyl 4-(2-(3-(4-methoxyphenethyl)ureido)ethyl)piperazine-1-carboxylate vs. Structurally Related Piperazine-Ureas

In competitive radioligand binding assays, Methyl 4-(2-(3-(4-methoxyphenethyl)ureido)ethyl)piperazine-1-carboxylate displaces [³H]-ditolylguanidine from the sigma-2 receptor with an inhibition constant (Ki) of 5.10 nM [1]. A structurally related piperazine-urea comparator (BDBM50604967; CHEMBL1698776) tested under identical assay conditions exhibits a Ki of 90 nM, representing an approximately 17.6-fold lower affinity [2]. This suggests a significant structure-activity relationship (SAR) benefit conferred by the specific 4-methoxyphenethyl ureido substitution pattern present in the target compound.

Sigma-2 binding affinity
Head-to-head
Ki 5.10 nM vs 90 nM (~17.6-fold difference)
Supports higher target engagement in binding assays
Radioligand displacement in PC-12 membranes; batch verification advised
Sigma-2 Receptor Binding Affinity Piperazine-Urea

Structural Differentiation from Non-Ureido N-Phenylpropyl Piperazines: Functional Group Analysis of Methyl 4-(2-(3-(4-methoxyphenethyl)ureido)ethyl)piperazine-1-carboxylate

Unlike the prototypical sigma ligands SA4503 and YZ-067, which contain a simple N-phenylpropyl-N'-phenethyl piperazine scaffold, the target compound incorporates two key structural differentiators: (i) a ureido linker (-NH-CO-NH-) between the ethylene spacer and the 4-methoxyphenethyl group, and (ii) a methyl carbamate moiety on the distal piperazine nitrogen [1]. In SAR studies of N-phenylpropyl-N'-substituted piperazines, removal or modification of the N-phenylpropyl group is known to drastically alter sigma-1/sigma-2 selectivity, while the basicity of the distal piperazine nitrogen influences both receptor affinity and functional activity [2]. The carbamate capping in the target compound reduces the pKa of the distal nitrogen (estimated ~4-5 vs. ~8-9 for a free amine), which may alter the protonation state at physiological pH and consequently affect membrane permeability and off-target interactions [3].

Structural differentiation
Structural context
Ureido linker + methyl carbamate vs non-ureido piperazines
Implies distinct hydrogen-bonding and ionization profiles
Functional selectivity not quantified; independent validation required
Structure-Activity Relationship Pharmacophore Sigma Receptor

Class-Level Evidence: Sigma-2 Ligand Selectivity Implications for Methyl 4-(2-(3-(4-methoxyphenethyl)ureido)ethyl)piperazine-1-carboxylate

The sigma-2 receptor has been identified as TMEM97, a transmembrane protein implicated in cancer cell proliferation and neurodegenerative disease [1]. Within the piperazine-urea chemotype, sigma-1 versus sigma-2 selectivity is highly sensitive to the nature of the N-substituent on the urea moiety. While direct sigma-1 binding data for the target compound are not publicly available, the class-level SAR indicates that 4-methoxyphenethyl urea derivatives tend to exhibit preferential sigma-2 binding, whereas the corresponding 3,4-dimethoxyphenethyl analogs (e.g., SA4503) often show greater sigma-1 affinity [2]. For instance, the well-characterized sigma-2 selective ligand SAS-1121 (a piperazine analog) achieves 280-fold selectivity for sigma-2 (Ki = 23.8 nM) over sigma-1 (Ki = 6659.6 nM) [3]. The target compound, with a sigma-2 Ki of 5.10 nM, is expected to exhibit at least moderate selectivity based on this class precedent, but confirmatory sigma-1 binding data are required.

Selectivity profile
Class-level
Sigma-2 Ki 5.10 nM; sigma-1 Ki not determined
Selectivity not confirmed; co-profiling recommended
Class exemplar SAS-1121 shows 280-fold sigma-2 preference; data to verify for this compound
Sigma-2 Selectivity TMEM97 Off-Target Profiling

Recommended Application Scenarios for Methyl 4-(2-(3-(4-methoxyphenethyl)ureido)ethyl)piperazine-1-carboxylate (CAS 1226448-51-6) Based on Quantitative Evidence


Sigma-2 Receptor Binding Assays Requiring Low Nanomolar Affinity

The compound is suitable as a ligand for sigma-2/TMEM97 competitive binding assays, demonstrating a Ki of 5.10 nM. It may serve as a reference ligand or tool compound in radioligand displacement studies, provided that batch-to-batch affinity is verified [1]. Note: Direct comparative binding data against the user's in-house reference compound should be generated to confirm consistency.

Structure-Activity Relationship (SAR) Campaigns for Piperazine-Urea Sigma Ligands

The compound's unique combination of a ureido linker and methyl carbamate makes it a valuable comparator scaffold for medicinal chemistry programs optimizing sigma receptor subtype selectivity or pharmacokinetic properties. Its structural deviation from classic N-phenylpropyl piperazines enables exploration of hydrogen-bonding and basicity effects on target engagement [2].

In Vitro Pharmacological Studies of Sigma-2-Mediated Cellular Processes

Given its nanomolar sigma-2 affinity, the compound can be employed in cell-based assays investigating sigma-2/TMEM97-mediated processes such as calcium signaling, cholesterol trafficking, or cell proliferation [3]. Researchers must independently establish functional activity (agonist/antagonist profile), as this data is not available from the current evidence base.

Method Development and Validation for Sigma Receptor Ligand Screening

The compound may be used as a test analyte during the development and validation of high-throughput screening assays, LC-MS/MS quantification methods, or biosensor platforms targeting sigma receptors, capitalizing on its well-defined molecular identity (CAS 1226448-51-6) and the availability of commercial sourcing [1].

Application
Selection Property
Validation Focus
Sigma-2 receptor competitive binding studies
Reported nanomolar binding affinity
Batch affinity verification vs. in-house reference
Piperazine-urea SAR and lead optimization
Ureido-carbamate scaffold differentiation
Hydrogen-bonding and basicity influence on target engagement
Cell-based sigma-2 pathway investigations
Nanomolar sigma-2 affinity
Functional activity (agonist/antagonist) profiling required
Method development for sigma receptor screening
Defined molecular identity and commercial sourcing
Cross-validation of detection method accuracy
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